![molecular formula C6H5NO2S B13964433 1,3-Dioxolo[4,5-B]pyridine-6-thiol CAS No. 76470-54-7](/img/structure/B13964433.png)
1,3-Dioxolo[4,5-B]pyridine-6-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolo[4,5-B]pyridine-6-thiol is a heterocyclic compound with the molecular formula C6H5NO2S. It is characterized by a fused dioxole and pyridine ring system, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-B]pyridine-6-thiol typically involves multi-step organic reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This one-pot three-component reaction is efficient and yields high purity products without the need for column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are often applied to scale up laboratory synthesis methods for industrial production.
化学反応の分析
Types of Reactions
1,3-Dioxolo[4,5-B]pyridine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
1,3-Dioxolo[4,5-B]pyridine-6-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anticonvulsant agent in preliminary studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1,3-Dioxolo[4,5-B]pyridine-6-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of the GABA_A receptor, enhancing inhibitory neurotransmission and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with the receptor, supporting its potential therapeutic effects.
類似化合物との比較
1,3-Dioxolo[4,5-B]pyridine-6-thiol can be compared with other similar compounds such as:
1,3-Dioxolo[4,5-B]pyridine: Lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1,3-Dioxolo[4,5-B]pyridine-6-methyl: The presence of a methyl group instead of a thiol group changes its physical and chemical properties.
1,3-Dioxolo[4,5-B]pyridine-6-amine: The amine group introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
76470-54-7 |
|---|---|
分子式 |
C6H5NO2S |
分子量 |
155.18 g/mol |
IUPAC名 |
[1,3]dioxolo[4,5-b]pyridine-6-thiol |
InChI |
InChI=1S/C6H5NO2S/c10-4-1-5-6(7-2-4)9-3-8-5/h1-2,10H,3H2 |
InChIキー |
XIWSIFMLTFBOKH-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)N=CC(=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


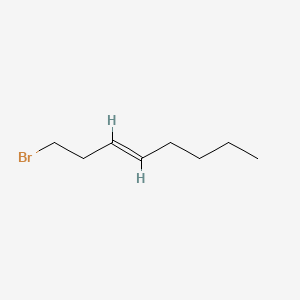
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
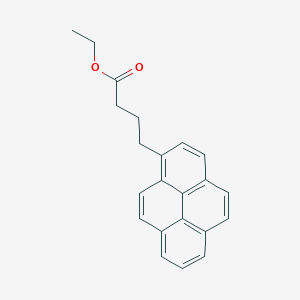
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)

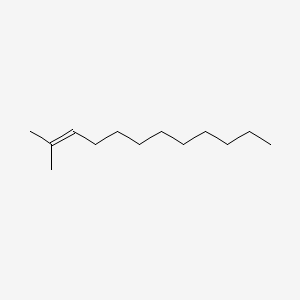
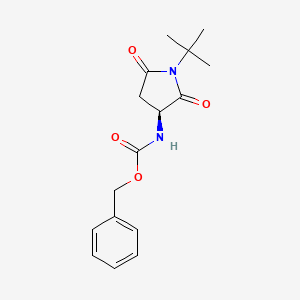
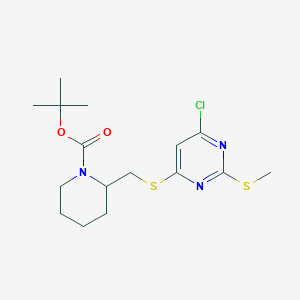
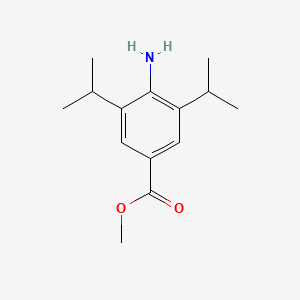
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
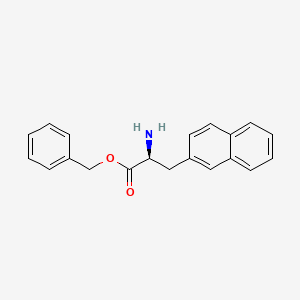
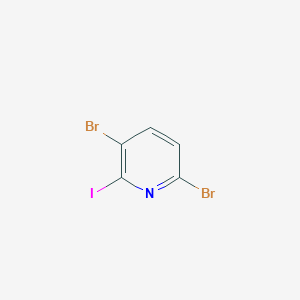
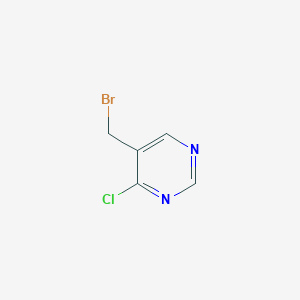
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
